gamma-Caprolactone

Catalog No.
S593595
CAS No.
695-06-7
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Caprolactone

CAS Number

695-06-7

Product Name

gamma-Caprolactone

IUPAC Name

5-ethyloxolan-2-one

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3

InChI Key

JBFHTYHTHYHCDJ-UHFFFAOYSA-N

SMILES

CCC1CCC(=O)O1

solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

4-hexanolide

Canonical SMILES

CCC1CCC(=O)O1

The exact mass of the compound gamma-Caprolactone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 ml in 1 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134769. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

gamma-Caprolactone (CAS: 695-06-7) is a 5-membered cyclic ester (lactone) characterized by an ethyl substitution at the gamma position. In industrial and laboratory procurement, it is primarily valued as a high-boiling (219°C), polar aprotic solvent and a specialized formulation vehicle. Unlike highly water-miscible lactones, gamma-caprolactone possesses a distinct hydrophobic-hydrophilic balance with an aqueous solubility of approximately 11% w/w . Furthermore, the low ring strain of its 5-membered structure grants it exceptional thermodynamic stability against spontaneous ring-opening polymerization (ROP) [1]. These baseline properties make it a critical material for high-temperature solvent workflows, biphasic emulsion formulations, and controlled co-polymer synthesis where more common lactones fail due to regulatory, solubility, or reactivity constraints.

Attempting to substitute gamma-caprolactone with more common in-class alternatives frequently leads to regulatory bottlenecks, formulation failures, or uncontrolled reactivity. Replacing it with gamma-butyrolactone (GBL) introduces severe procurement and compliance burdens, as GBL is heavily regulated as a DEA List I chemical due to its central nervous system toxicity [1]. If substituted with the popular green solvent gamma-valerolactone (GVL) in biphasic formulations, the system will fail; GVL is highly miscible in water and cannot maintain stable oil droplets for hydrophobic active ingredients, often leading to rapid crystallization [2]. Finally, substituting it with 6- or 7-membered lactones (like epsilon-caprolactone) in high-temperature solvent applications is non-viable, as those larger rings possess high ring strain and will readily undergo unwanted ring-opening polymerization under thermal or catalytic stress [3].

Regulatory Compliance and Thermal Stability in High-Temperature Solvent Applications

gamma-Butyrolactone (GBL) is a standard polar aprotic solvent with a boiling point of 204°C, but its use is severely restricted as a DEA List I chemical due to its toxicity profile. gamma-Caprolactone serves as a non-regulated, low-toxicity alternative with a higher boiling point of 219°C . This allows for unrestricted procurement and provides a +15°C wider thermal processing window for applications like semiconductor edge bead removal and polyamideimide resin dissolution, entirely bypassing the compliance overhead of GBL[1].

Evidence DimensionRegulatory status and Boiling Point
Target Compound DataNon-regulated; Boiling Point 219°C
Comparator Or Baselinegamma-Butyrolactone (GBL) (DEA List I chemical; Boiling Point 204°C)
Quantified DifferenceElimination of DEA List I compliance burden; +15°C higher boiling point
ConditionsHigh-temperature solvent processing (e.g., semiconductor coatings, resin manufacture)

Eliminating DEA List I chemical compliance drastically reduces procurement delays and supply chain risks while improving the thermal processing window.

Biphasic Emulsion Stability for Hydrophobic Active Ingredients

While gamma-Valerolactone (GVL) is widely used as a green solvent, its high water miscibility causes it to fail in forming stable oil-in-water emulsions for hydrophobic actives. In contrast, gamma-Caprolactone possesses a specific aqueous solubility of approximately 11% w/w and a logP of 0.34 [1]. When used to formulate complex agrochemicals like azoxystrobin, gamma-Caprolactone successfully retains the active ingredient in the oil phase, forming highly stable emulsifiable concentrates (ECs) that remain stable for over 24 hours at a 1:100 dilution, whereas GVL-based mixtures rapidly crystallize or become fully miscible [1].

Evidence DimensionAqueous solubility and Emulsion stability
Target Compound Data~11% w/w aqueous solubility; forms stable biphasic emulsions (>24h stability at 1:100 dilution)
Comparator Or Baselinegamma-Valerolactone (GVL) (Highly miscible; fails to form stable oil droplets, crystallizes within 48h)
Quantified Difference>24-hour emulsion stability vs. immediate failure/crystallization
ConditionsEmulsifiable concentrate (EC) formulation diluted 1:100 in water with hydrophobic actives (e.g., azoxystrobin)

Ensures formulation integrity for hydrophobic compounds in agricultural and industrial emulsions where highly water-soluble green solvents fail.

Thermodynamic Stability Against Unwanted Ring-Opening Polymerization

In polymer chemistry and solvent applications, the ring size of the lactone dictates its reactivity. epsilon-Caprolactone (a 7-membered ring) has high ring strain and readily undergoes spontaneous or catalyzed ring-opening polymerization (ROP). gamma-Caprolactone, possessing a 5-membered ring, exhibits exceptionally low ring strain and high thermodynamic stability [1]. This makes it highly resistant to homopolymerization under standard conditions. Consequently, it can be used as a stable, non-reactive solvent in environments where epsilon-caprolactone would polymerize, or as a specialized co-monomer to precisely tune the degradation rate and crystallinity of PCL-based copolymers without runaway reactions [1].

Evidence DimensionThermodynamic susceptibility to Ring-Opening Polymerization (ROP)
Target Compound DataHigh thermodynamic stability (5-membered ring); resists spontaneous homopolymerization
Comparator Or Baselineepsilon-Caprolactone (7-membered ring; high ring strain, readily polymerizes)
Quantified DifferenceShift from highly reactive monomer to thermodynamically stable solvent/co-monomer
ConditionsStandard catalytic or thermal ring-opening polymerization conditions

Allows the compound to be used as an inert solvent in reactive environments or as a controlled co-monomer without the risk of unwanted spontaneous polymerization.

Non-Regulated Solvent for Semiconductor and Resin Processing

Due to its high boiling point (219°C) and non-regulated status, gamma-caprolactone is an ideal drop-in replacement for GBL in formulating stress buffer coatings, edge bead removal (EBR) compositions, and polyamideimide resins [1].

Emulsifiable Concentrates (ECs) for Agrochemicals

Its unique ~11% w/w water solubility makes it the optimal solvent for formulating hydrophobic active ingredients (like azoxystrobin) into stable oil-in-water emulsions, outperforming highly miscible green solvents like GVL that fail to maintain stable oil droplets [2].

Controlled Degradation Co-Polymers via ROP

Its thermodynamic stability against homopolymerization allows it to be used as a precise co-monomer in ring-opening polymerization (ROP) with epsilon-caprolactone to tune the molecular weight, crystallinity, and degradation rate of advanced biodegradable polyesters [3].

Physical Description

Liquid
colourless to pale yellow liquid with a herbaceous, sweet odou

XLogP3

0.7

Boiling Point

215.5 °C

Density

1.020-1.025

Melting Point

-18.0 °C
-18 °C
-18°C

GHS Hazard Statements

Aggregated GHS information provided by 1841 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1637 of 1841 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 204 of 1841 companies with hazard statement code(s):;
H319 (98.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

695-06-7

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]

General Manufacturing Information

2(3H)-Furanone, 5-ethyldihydro-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types